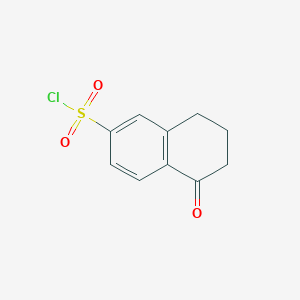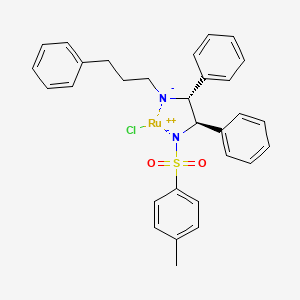
(S,S)-Teth-TsDpen RuCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,S)-Teth-TsDpen RuCl is a useful research compound. Its molecular formula is C30H31ClN2O2RuS and its molecular weight is 620.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Asymmetric Transfer Hydrogenation
(S,S)-Teth-TsDpen RuCl, a ruthenium-based catalyst, has been extensively utilized in asymmetric transfer hydrogenation. This process is crucial for producing chiral compounds with high enantioselectivity. For instance, it has been applied in the kinetic resolution and enantioselective synthesis of cis-β-heteroaryl amino cycloalkanols, which are vital in biological research (Vijyesh K. Vyas & B. Bhanage, 2016). The catalyst aids in the dynamic kinetic resolution of certain compounds, leading to high yields and enantioselectivities.
Catalyst Design and Mechanism
The design and synthesis of tethered versions of Ru(II)/TsDPEN catalysts, including this compound, have been explored for their applications in asymmetric hydrogenation of ketones and imines (Hans G Nedden, A. Zanotti-gerosa, & M. Wills, 2016). These studies provide insights into the reaction mechanisms and potential industrial applications, especially in the pharmaceutical sector.
Synthesis of Chiral Compounds
The catalyst has been used for the synthesis of chiral 2‐Aroyl‐1‐tetralols via the asymmetric transfer hydrogenation of 2‐Aroyl‐1‐tetralones. This process achieves high yields and enantiomeric excesses, contributing to the production of important chiral molecules (Yun Wu, Zhicong Geng, J. Bai, & Yawen Zhang, 2011).
Role in Catalysis
Research has been conducted to understand the role of stereochemical configuration at the ruthenium center in this compound and its impact on catalysis. This is vital for comprehending how the catalyst influences the stereochemistry of the product (Andrew M. R. Hall et al., 2021).
One-Pot Synthesis Applications
The catalyst has been employed for one-pot selective synthesis of chiral β-aminols from α-bromo ketones, showcasing its versatility and efficiency in producing optically active alcohols and derivatives (A. Mishra & B. Bhanage, 2021).
Enantioselective Catalysis
This compound has shown effectiveness in enantioselective catalysis. It has been used in the asymmetric transfer hydrogenation of ketones, achieving complete conversion and high enantioselectivities (J. Soleimannejad, Adam L. Sisson, & C. White, 2003).
Mécanisme D'action
Target of Action
The primary target of (S,S)-Teth-TsDpen RuCl is the process of asymmetric transfer hydrogenation of a variety of imines . The compound acts as a chiral diamine ligand complexed with ruthenium .
Mode of Action
This compound interacts with its targets by facilitating the asymmetric transfer hydrogenation process . This process involves the addition of hydrogen to an unsaturated molecule from a sacrificial hydrogen donor other than H2, usually with the aid of a catalyst . The use of readily available, inexpensive, and easy-to-handle hydrogen donors avoids the risks associated with hazardous pressurized hydrogen .
Biochemical Pathways
It is known that the compound plays a crucial role in the asymmetric transfer hydrogenation of imines . This process is a key part of various biochemical reactions and pathways, particularly those involving the reduction of carbonyls, imines, alkenes, and alkynes .
Result of Action
The primary result of the action of this compound is the facilitation of the asymmetric transfer hydrogenation of a variety of imines . This results in the production of a variety of chiral secondary alcohols in high enantiomeric excess .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the N coordination environment can be controlled by changing the pyrolysis temperature . Low N coordination number (Ru–N 2, Ru–N 3) exhibited excellent catalytic activity and stability compared to RuCl 3 catalyst .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S,S)-Teth-TsDpen RuCl involves the preparation of the ligand, followed by its coordination with ruthenium chloride.", "Starting Materials": [ "2,3-diaminopropionic acid", "tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoate", "p-toluenesulfonic acid", "ruthenium trichloride trihydrate", "triethylamine", "acetonitrile", "diethyl ether", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "The first step involves the protection of the amine groups in 2,3-diaminopropionic acid with tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoate in the presence of triethylamine and p-toluenesulfonic acid in acetonitrile.", "The resulting product is then deprotected with sodium hydroxide in water to obtain the free amine ligand.", "In the next step, the ligand is coordinated with ruthenium trichloride trihydrate in the presence of triethylamine in acetonitrile.", "The resulting complex is then treated with hydrochloric acid to obtain (S,S)-Teth-TsDpen RuCl as a yellow solid." ] } | |
Numéro CAS |
851051-43-9 |
Formule moléculaire |
C30H31ClN2O2RuS |
Poids moléculaire |
620.2 g/mol |
Nom IUPAC |
[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide;ruthenium(2+);chloride |
InChI |
InChI=1S/C30H31N2O2S.ClH.Ru/c1-24-19-21-28(22-20-24)35(33,34)32-30(27-17-9-4-10-18-27)29(26-15-7-3-8-16-26)31-23-11-14-25-12-5-2-6-13-25;;/h2-10,12-13,15-22,29-31H,11,14,23H2,1H3;1H;/q-1;;+2/p-1/t29-,30-;;/m0../s1 |
Clé InChI |
MDABGVLQRDDWLY-ARDORAJISA-M |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NCCCC4=CC=CC=C4.[Cl-].[Ru+2] |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]CCCC4=CC=CC=C4.Cl[Ru+2] |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)NCCCC4=CC=CC=C4.[Cl-].[Ru+2] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


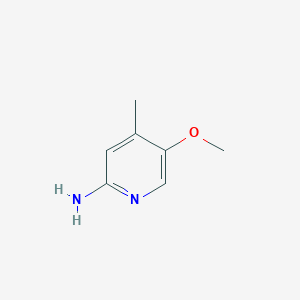
![[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1435679.png)
![(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride](/img/structure/B1435680.png)

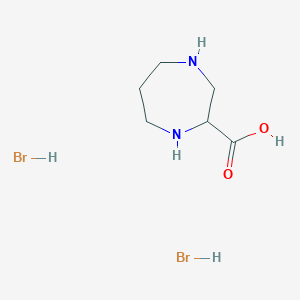
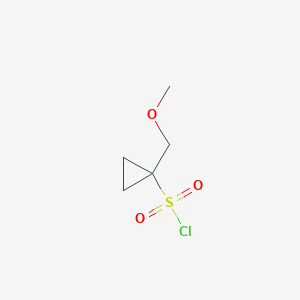
![1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride](/img/structure/B1435685.png)
amine trihydrochloride](/img/structure/B1435686.png)
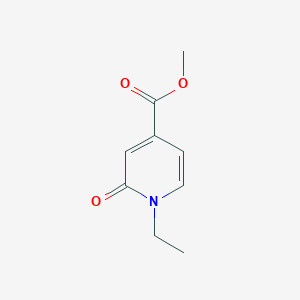
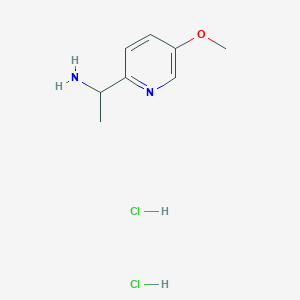
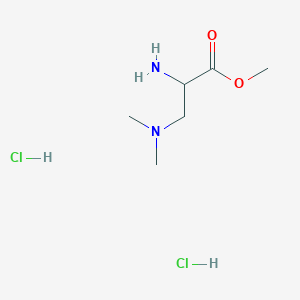

![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1435694.png)
